molecular formula C6H5N3O3 B15216312 5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione CAS No. 19068-59-8

5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione

Cat. No.: B15216312
CAS No.: 19068-59-8
M. Wt: 167.12 g/mol
InChI Key: YMLWGXUEWDHDTO-UHFFFAOYSA-N
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Description

5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo-pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of microwave irradiation and specific catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo-pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione is unique due to its specific ring structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .

Properties

CAS No.

19068-59-8

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C6H5N3O3/c10-4-2-1-7-5(11)3(2)8-6(12)9-4/h1H2,(H,7,11)(H2,8,9,10,12)

InChI Key

YMLWGXUEWDHDTO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)NC(=O)NC2=O

Origin of Product

United States

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